molecular formula C24H25Br2N3OS B2430143 N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE CAS No. 899932-89-9

N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2430143
CAS No.: 899932-89-9
M. Wt: 563.35
InChI Key: GWFIFNWIAQTVPC-UHFFFAOYSA-N
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Description

N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the bromo and methyl substituents. Key steps include:

    Formation of the Spirocyclic Core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Bromine and Methyl Groups: Bromination and methylation reactions are carried out using reagents such as bromine and methyl iodide under controlled conditions.

    Thioacetamide Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo groups, potentially converting them to hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated derivatives.

    Substitution: Functionalized derivatives with new groups replacing the bromo atoms.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Materials Science: Its spirocyclic core could be useful in the design of new materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: Its structure allows for the potential development of fluorescent probes for biological imaging.

Industry:

    Polymer Science: The compound could be used in the synthesis of novel polymers with unique properties.

    Electronics: Its electronic properties might make it suitable for use in organic electronic devices.

Mechanism of Action

The mechanism by which N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE is unique due to its spirocyclic core, which imparts specific electronic and steric properties that are not found in simpler structures

Biological Activity

N-(4-Bromo-3-methylphenyl)-2-{[3-(4-bromophenyl)-8-methyl-1,4-diazaspir[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a diazaspiro structure, which is known for its diverse biological activities. The presence of bromine atoms and a sulfanyl group may enhance its reactivity and interaction with biological targets.

Chemical Formula: C₁₈H₁₈Br₂N₂S

Molecular Weight: 436.32 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antidiabetic Effects: Compounds containing sulfonyl urea moieties have been reported to act as effective antidiabetic agents by inhibiting aldose reductase, a key enzyme in glucose metabolism, thus preventing complications such as cataract formation .
  • Antitumor Properties: Some diazaspiro compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity: The presence of halogenated phenyl groups in organic compounds has been associated with enhanced antimicrobial properties against various pathogens .

The mechanisms underlying the biological activity of N-(4-Bromo-3-methylphenyl)-2-{[3-(4-bromophenyl)-8-methyl-1,4-diazaspir[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide are not fully elucidated but may involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also exert its effects through enzyme modulation.
  • Receptor Interaction: The structure may allow for interaction with specific receptors involved in signaling pathways related to glucose metabolism and tumor growth.
  • Oxidative Stress Modulation: Compounds with similar scaffolds have demonstrated the ability to modulate oxidative stress responses, potentially providing protective effects against cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antidiabetic Activity: A study found that related sulfonyl ureas exhibited significant inhibition of aldose reductase activity, leading to decreased glucose levels in diabetic models .
  • Antitumor Activity Assessment: Research showed that diazaspiro compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Antimicrobial Testing: A comparative analysis demonstrated that brominated phenyl compounds had enhanced activity against Staphylococcus aureus and Escherichia coli compared to their non-brominated counterparts .

Data Tables

Biological Activity Mechanism Reference
AntidiabeticAldose reductase inhibition
AntitumorApoptosis induction
AntimicrobialBacterial membrane disruption

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[[2-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Br2N3OS/c1-15-9-11-24(12-10-15)28-22(17-3-5-18(25)6-4-17)23(29-24)31-14-21(30)27-19-7-8-20(26)16(2)13-19/h3-8,13,15H,9-12,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFIFNWIAQTVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Br)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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